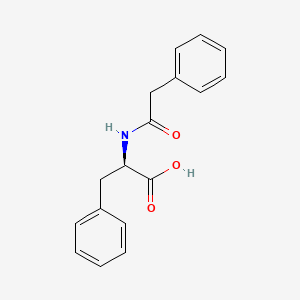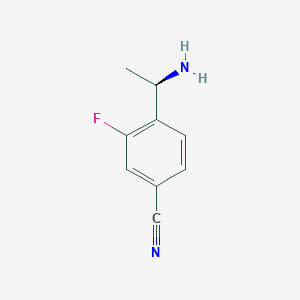
Naphthalene-1,3-diyl bis(trifluoromethanesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,3-diyl bis(trifluoromethanesulfonate): is an organic compound with the molecular formula C12H6F6O6S2 and a molecular weight of 424.29 g/mol . It is a derivative of naphthalene, where two trifluoromethanesulfonate groups are attached to the 1 and 3 positions of the naphthalene ring. This compound is known for its utility in various chemical reactions and applications, particularly in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of naphthalene-1,3-diyl bis(trifluoromethanesulfonate) typically involves the reaction of naphthalene-1,3-diol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is carried out under an inert atmosphere, usually at room temperature, to yield the desired product.
Industrial Production Methods: While specific industrial production methods for naphthalene-1,3-diyl bis(trifluoromethanesulfonate) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethanesulfonate groups are replaced by nucleophiles such as amines or thiols.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Common solvents include toluene and dichloromethane.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a naphthalene derivative with an amine group at the 1 and 3 positions .
Aplicaciones Científicas De Investigación
Chemistry: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various naphthalene derivatives, which are important in the development of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In biological research, naphthalene derivatives are studied for their potential therapeutic properties.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of high-performance materials .
Mecanismo De Acción
The mechanism of action of naphthalene-1,3-diyl bis(trifluoromethanesulfonate) primarily involves its role as an electrophile in chemical reactions. The trifluoromethanesulfonate groups are highly electron-withdrawing, making the naphthalene ring more susceptible to nucleophilic attack. This property is exploited in various substitution and coupling reactions, where the compound acts as a key intermediate .
Comparación Con Compuestos Similares
- Naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
- Naphthalene-1,5-diyl bis(trifluoromethanesulfonate)
- Biphenyl-4,4’-diyl bis(trifluoromethanesulfonate)
Uniqueness: Naphthalene-1,3-diyl bis(trifluoromethanesulfonate) is unique due to its specific substitution pattern on the naphthalene ring. This positional isomerism can lead to different reactivity and selectivity in chemical reactions compared to its 2,7- and 1,5-substituted counterparts . Additionally, the presence of two trifluoromethanesulfonate groups enhances its electrophilic nature, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H6F6O6S2 |
|---|---|
Peso molecular |
424.3 g/mol |
Nombre IUPAC |
[4-(trifluoromethylsulfonyloxy)naphthalen-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F6O6S2/c13-11(14,15)25(19,20)23-8-5-7-3-1-2-4-9(7)10(6-8)24-26(21,22)12(16,17)18/h1-6H |
Clave InChI |
IMMFYKQYBJZDCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2OS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)


![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
